molecular formula C21H23N3O2S B2517591 N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 877631-69-1

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2517591
CAS RN: 877631-69-1
M. Wt: 381.49
InChI Key: IMTREFVLTNSTMR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide, also known as FPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPTC belongs to the class of compounds known as piperazine derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan and thiophene linkers, were synthesized and evaluated for their performance in dye-sensitized solar cells. A compound with furan as a conjugated linker demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, indicating the potential of such compounds in enhancing the performance of photovoltaic devices (Se Hun Kim et al., 2011).

PET Imaging for Neuroinflammation

A PET radiotracer specific for CSF1R, a marker for microglia, was developed for noninvasive imaging of neuroinflammation. This compound, showing high specificity and brain uptake, could be valuable in studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies, contributing to the development of new therapeutics (A. Horti et al., 2019).

Antimicrobial Activity

N-(4-bromophenyl)furan-2-carboxamide derivatives were synthesized and their in vitro antimicrobial activities against clinically isolated drug-resistant bacteria were investigated. One molecule demonstrated effective activity against a variety of bacteria, highlighting its potential as a novel antimicrobial agent (A. Siddiqa et al., 2022).

Antiviral Research

A novel series of furan-carboxamide derivatives were identified as potent inhibitors of the influenza A H5N1 virus. Through systematic SAR studies, these compounds were shown to have a significant impact on anti-influenza activity, marking them as promising candidates for antiviral therapy (Yu Yongshi et al., 2017).

Antitumor Activity

The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole were explored, leading to the development of compounds with potential applications in cancer research. The compound's ability to undergo various electrophilic substitution reactions opens avenues for creating novel therapeutic agents (А. Aleksandrov et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain . This enzyme plays a crucial role in memory and cognition, and its inhibition is a common therapeutic strategy in conditions like Alzheimer’s disease .

Mode of Action

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain. Acetylcholine is a key neurotransmitter involved in many cognitive functions, including memory and learning . By preventing the breakdown of acetylcholine, N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide may enhance these cognitive functions .

Result of Action

The molecular and cellular effects of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide’s action primarily involve the enhancement of cholinergic neurotransmission. By inhibiting acetylcholinesterase and increasing acetylcholine levels, the compound may improve cognitive functions such as memory and learning .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-21(20-9-5-15-27-20)22-16-18(19-8-4-14-26-19)24-12-10-23(11-13-24)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTREFVLTNSTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide

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